molecular formula C26H22N2O2S B2674335 (E)-tert-butyl 3-(2-(naphtho[1,2-d]thiazol-2-yl)vinyl)-1H-indole-1-carboxylate CAS No. 2119580-98-0

(E)-tert-butyl 3-(2-(naphtho[1,2-d]thiazol-2-yl)vinyl)-1H-indole-1-carboxylate

Cat. No.: B2674335
CAS No.: 2119580-98-0
M. Wt: 426.53
InChI Key: SRNFWNDMDSMWAZ-FYWRMAATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-tert-butyl 3-(2-(naphtho[1,2-d]thiazol-2-yl)vinyl)-1H-indole-1-carboxylate is a complex organic compound with the molecular formula C26H22N2O2S This compound is notable for its unique structure, which includes a naphtho[1,2-d]thiazole moiety linked to an indole ring via a vinyl group, and a tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-tert-butyl 3-(2-(naphtho[1,2-d]thiazol-2-yl)vinyl)-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the naphtho[1,2-d]thiazole intermediate, which is then coupled with an indole derivative.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(E)-tert-butyl 3-(2-(naphtho[1,2-d]thiazol-2-yl)vinyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the vinyl group or other reducible functionalities.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, where nucleophiles like amines or alcohols can replace the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(E)-tert-butyl 3-(2-(naphtho[1,2-d]thiazol-2-yl)vinyl)-1H-indole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-tert-butyl 3-(2-(naphtho[1,2-d]thiazol-2-yl)vinyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    tert-butyl 3-(2-(naphtho[1,2-d]thiazol-2-yl)vinyl)-1H-indole-1-carboxylate: Without the (E)-configuration.

    tert-butyl 3-(2-(naphtho[1,2-d]thiazol-2-yl)ethyl)-1H-indole-1-carboxylate: With an ethyl group instead of a vinyl group.

    tert-butyl 3-(2-(benzothiazol-2-yl)vinyl)-1H-indole-1-carboxylate: With a benzothiazole moiety instead of naphtho[1,2-d]thiazole.

Uniqueness

(E)-tert-butyl 3-(2-(naphtho[1,2-d]thiazol-2-yl)vinyl)-1H-indole-1-carboxylate is unique due to its specific (E)-configuration and the presence of both naphtho[1,2-d]thiazole and indole moieties.

Properties

IUPAC Name

tert-butyl 3-[(E)-2-benzo[e][1,3]benzothiazol-2-ylethenyl]indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O2S/c1-26(2,3)30-25(29)28-16-18(19-9-6-7-11-21(19)28)13-15-23-27-24-20-10-5-4-8-17(20)12-14-22(24)31-23/h4-16H,1-3H3/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNFWNDMDSMWAZ-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C=CC3=NC4=C(S3)C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)/C=C/C3=NC4=C(S3)C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.